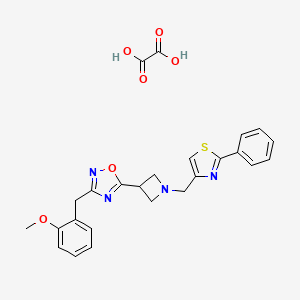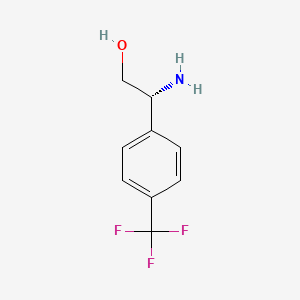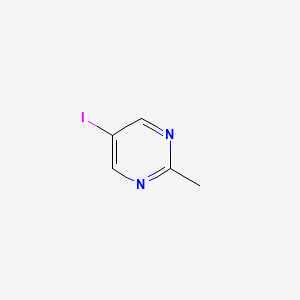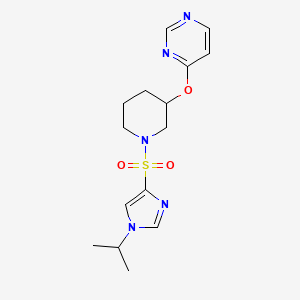![molecular formula C13H13ClN2O2S B2680878 methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate CAS No. 339278-22-7](/img/structure/B2680878.png)
methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C13H13ClN2O2S and its molecular weight is 296.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
In the field of organic synthesis, derivatives of imidazole compounds have been investigated for their utility in catalyzing various chemical reactions. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate and similar compounds serve as efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalysts. These catalysts facilitate the synthesis of complex organic molecules, such as polyhydroquinoline derivatives and tetrasubstituted imidazoles, through one-pot condensation processes under solvent-free conditions, offering clean, simple methods with high yields over short reaction times (Khaligh, 2014); (Davoodnia et al., 2010).
Antiprotozoal Activity
Imidazole derivatives have been synthesized and tested for their antiprotozoal activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These studies have shown that certain imidazole derivatives exhibit strong activity, with IC50 values in the nanomolar range, potentially offering better effectiveness than standard treatments like metronidazole for these parasites (Pérez‐Villanueva et al., 2013).
Photodegradation Studies
Research into the photodegradation of organic pollutants in water has led to studies on compounds like sulfamethoxazole, where the imidazole ring plays a crucial role in the photodegradation pathways, leading to various photoproducts. Such studies are essential for understanding the environmental fate of pharmaceutical compounds and developing methods for water treatment (Zhou & Moore, 1994).
Drug Design and Medicinal Chemistry
Imidazole rings are a common motif in drug design due to their involvement in hydrogen bonding and their ability to modulate biological activity. Studies have explored the synthesis of imidazole derivatives for their potential as nonpeptide angiotensin II receptor antagonists, highlighting the importance of the imidazole structure in developing new therapeutic agents (Carini et al., 1991).
Advanced Materials and Coordination Chemistry
Imidazole derivatives are also utilized in the construction of advanced materials, such as metal-organic frameworks (MOFs), where they act as ligands to form complex structures with metal ions. These materials have potential applications in gas storage, catalysis, and separation technologies (Dai et al., 2009).
Corrosion Inhibition
The derivatives of imidazole have been assessed for their role in corrosion inhibition, particularly for protecting metals in acidic environments. Research demonstrates that certain imidazole derivatives can serve as effective corrosion inhibitors for mild steel in sulfuric acid, highlighting their potential in industrial applications (Ammal et al., 2018).
Propiedades
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylsulfanyl]-3-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-16-11(12(17)18-2)7-15-13(16)19-8-9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUKBTKONLUXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2680796.png)

![N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2680800.png)


![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2680804.png)
![3-[(4-chlorophenyl)methyl]-N-cyclopentyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2680806.png)
![N-(benzo[d]thiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2680807.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide](/img/structure/B2680810.png)


![Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate](/img/structure/B2680816.png)
![2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2680817.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2680818.png)
